6-Cyclopropylnicotinonitrile

Description

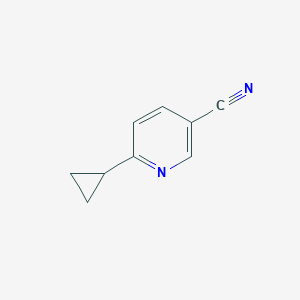

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKTVGIUWBEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70711535 | |

| Record name | 6-Cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032527-28-8 | |

| Record name | 6-Cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70711535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Cyclopropylnicotinonitrile chemical structure and bonding

An In-depth Technical Guide: Chemical Structure and Bonding of 6-Cyclopropylnicotinonitrile

Abstract

This compound is a heterocyclic aromatic molecule that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its structure uniquely combines the electronic properties of a π-deficient pyridine ring, the functionality of a nitrile group, and the distinct stereoelectronic features of a strained cyclopropyl substituent. This guide provides a comprehensive analysis of the molecule's structure, bonding, and the scientific principles governing its synthesis and characterization. Intended for researchers, chemists, and drug development professionals, this document elucidates the causality behind its chemical behavior and highlights its potential in advanced applications.

Core Molecular Identity and Significance

The strategic combination of a pyridine nucleus with a cyclopropyl group creates a scaffold with compelling properties for molecular design. The pyridine ring, a common motif in pharmaceuticals, offers metabolic stability and hydrogen bonding capabilities. The nitrile group acts as a potent hydrogen bond acceptor and a versatile chemical handle for further derivatization.[1]

The cyclopropyl group is the most notable feature. It is not merely an alkyl substituent; its inherent high ring strain forces the C-C bond angles to an unfavorable 60°, leading to a unique electronic structure.[2] This strain confers properties more akin to a double bond, allowing it to participate in conjugation and influence the electronic landscape of the adjacent aromatic ring.[3][4][5]

Table 1: Key Identifiers for this compound

| Identifier | Data | Source |

| IUPAC Name | 6-cyclopropylpyridine-3-carbonitrile | [6] |

| CAS Number | 1032527-28-8 | [6] |

| Molecular Formula | C₉H₈N₂ | [6] |

| Molecular Weight | 144.17 g/mol | [6] |

| Canonical SMILES | C1CC1C2=NC=C(C=C2)C#N | [6] |

Synthesis and Spectroscopic Validation

The construction of this compound is most efficiently achieved via modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as a robust and high-yielding approach.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable pathway from commercially available starting materials. The self-validating nature of the workflow is confirmed by the subsequent spectroscopic analysis of the purified product.

Diagram 1: Synthetic Workflow via Suzuki-Miyaura Coupling

Experimental Methodology:

-

Vessel Preparation: A two-neck round-bottom flask is charged with 6-chloronicotinonitrile (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Solvent Addition & Degassing: Toluene and water (e.g., 4:1 ratio) are added. The heterogeneous mixture is vigorously stirred and degassed by bubbling nitrogen or argon through it for 20-30 minutes. Causality: Oxygen must be removed to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst Introduction: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq) is added under a positive pressure of inert gas.

-

Reaction: The flask is fitted with a condenser and heated to 90-100 °C with vigorous stirring for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS. Causality: Heat is required to overcome the activation energy of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The biphasic solvent system ensures that both the organic-soluble aryl halide and the water-soluble inorganic base are available to the palladium catalyst at the interface.

-

Workup & Purification: After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography (silica gel) to yield the pure product.

Spectroscopic Profile for Structural Confirmation

The identity and purity of the synthesized compound are unequivocally confirmed by a suite of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Cyclopropyl Protons: Complex multiplets expected between δ 0.8-1.3 ppm (CH₂) and δ 2.0-2.5 ppm (CH). The upfield shift is characteristic of protons on a strained ring system.[7] Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. |

| ¹³C NMR | Cyclopropyl Carbons: Signals at high field (δ 5-20 ppm). Aromatic Carbons: Signals in the range of δ 110-160 ppm. Nitrile Carbon (C≡N): A characteristic quaternary signal around δ 117-120 ppm. |

| FT-IR | A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is definitive for the C≡N stretching vibration. |

| Mass Spec. | The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 144.17 or 145.18, respectively. |

In-depth Analysis of Chemical Bonding

The chemical reactivity and physical properties of this compound are a direct consequence of its unique bonding arrangement, which is best understood by analyzing its constituent parts.

Diagram 2: Key Bonding and Electronic Features

The Cyclopropyl Group: A Strained System with π-Character

The bonding within the cyclopropyl ring deviates significantly from standard sp³ hybridization. The Coulson-Moffitt model describes the C-C bonds as "bent" or "banana" bonds, where the electron density is concentrated outside the direct internuclear axis.[2][7] This arrangement is a consequence of forcing the bond angles to 60°.

Key implications of this bonding model are:

-

Increased p-character: The C-C bonding orbitals have higher p-character than typical sp³ orbitals, which in turn gives the C-H bonds higher s-character.

-

Double-bond analogy: The strained ring exhibits electronic properties similar to a C=C double bond. It can act as a π-electron donor through hyperconjugation, stabilizing adjacent carbocations and interacting with neighboring π-systems.[2][3] This electronic contribution influences the aromaticity and reactivity of the attached pyridine ring.

The Nicotinonitrile Moiety: An Electron-Deficient Aromatic System

The nicotinonitrile portion of the molecule consists of a pyridine ring substituted with a cyano group.

-

Pyridine Ring: As an aromatic heterocycle, the pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom pulls electron density from the ring carbons, making them less susceptible to electrophilic aromatic substitution compared to benzene.[8]

-

Nitrile Group: The cyano (–C≡N) group is a strong electron-withdrawing group, both through induction and resonance.[8] Its presence further deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The linear geometry and strong dipole of the nitrile group make it a key interaction point in biological systems, often acting as a hydrogen bond acceptor.

The combination of the electron-donating cyclopropyl group at the 6-position and the electron-withdrawing nitrile group at the 3-position creates a polarized molecule with distinct regions of electron density, a feature often exploited in drug design to achieve specific binding interactions.

Relevance and Applications in Drug Development

The unique stereoelectronic profile of this compound makes it a privileged scaffold in modern medicinal chemistry. Its derivatives have been explored in various therapeutic areas.

-

Scaffold for Kinase Inhibitors: The pyridine core can mimic the adenine region of ATP, while the cyclopropyl group can probe hydrophobic pockets within the kinase active site. The nitrile group often serves as a crucial hydrogen bond acceptor.

-

Metabolic Stability: The replacement of more metabolically labile groups (like a phenyl or isopropyl group) with a cyclopropyl ring can block sites of oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.

-

Conformational Rigidity: The rigid nature of the cyclopropyl group helps to lock the conformation of the molecule, reducing the entropic penalty upon binding to a biological target and potentially increasing binding affinity.

Conclusion

This compound is a molecule whose simple structure belies a complex and fascinating set of chemical properties. The interplay between the strained, π-donating cyclopropyl ring and the electron-deficient nicotinonitrile system creates a versatile chemical entity. A thorough understanding of its synthesis, characterization, and the fundamental principles of its bonding is paramount for any scientist seeking to leverage its potential in the rational design of novel pharmaceuticals and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. fiveable.me [fiveable.me]

- 5. Bonding Properties of Cyclopropane and Their Chemical Consequences | Semantic Scholar [semanticscholar.org]

- 6. americanelements.com [americanelements.com]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. webqc.org [webqc.org]

Introduction: The Strategic Importance of 6-Cyclopropylnicotinonitrile

An In-Depth Technical Guide to the Synthesis of 6-Cyclopropylnicotinonitrile

This compound (CAS: 1032527-28-8), a substituted pyridine derivative, has emerged as a pivotal building block in modern medicinal and agrochemical research.[1] Its unique molecular architecture, which combines the aromatic, electron-deficient pyridine ring with the strained, three-dimensional cyclopropyl group, imparts desirable physicochemical properties to target molecules. The cyclopropyl moiety, in particular, is often employed as a "bioisostere" for phenyl rings or other larger groups, offering improvements in metabolic stability, potency, and solubility. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the synthesis of key starting materials.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis, the process of mentally deconstructing the target molecule to identify viable starting materials. For this compound, two primary disconnections are most logical and industrially relevant.

Caption: Retrosynthetic analysis of this compound.

-

Route A (Cyanation): Disconnecting the carbon-nitrile (C-CN) bond suggests a late-stage cyanation of a 6-cyclopropyl-3-halopyridine intermediate. This approach focuses on building the pyridine-cyclopropyl fragment first.

-

Route B (Cross-Coupling): Disconnecting the bond between the pyridine ring and the cyclopropyl group points towards a carbon-carbon bond formation, most notably a Suzuki-Miyaura cross-coupling reaction. This route utilizes a halogenated nicotinonitrile and a cyclopropyl-boron species.[2][3]

This guide will explore both pathways, with a particular emphasis on the Suzuki-Miyaura coupling, which is widely favored for its versatility, mild conditions, and functional group tolerance.[2][4]

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most efficient and widely adopted method for synthesizing this compound.[2][3] The reaction creates a C-C bond between an organoboron compound (cyclopropylboronic acid) and an organic halide (6-halonicotinonitrile).[5][6]

Mechanism and Rationale

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinonitrile, forming a Pd(II) complex.

-

Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The desired this compound is formed as the cyclopropyl and pyridine moieties are eliminated from the palladium center, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates and scales.[2]

Materials:

-

6-Bromonicotinonitrile

-

Cyclopropylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromonicotinonitrile (1.0 eq), cyclopropylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.03-0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Summary: Suzuki-Miyaura Reaction Parameters

| Starting Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| 6-Bromonicotinonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85-95% | [2] |

| 6-Chloronicotinonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | ~70-85% | General Knowledge |

Alternative Pathway: Cyanation of 6-Cyclopropylpyridine Precursors

This route involves the introduction of the nitrile group onto a pre-formed 6-cyclopropylpyridine ring. This is a classic strategy in pyridine chemistry, often accomplished via a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.

Rationale and Method

The traditional Rosenmund-von Braun reaction involves reacting an aryl halide with a copper(I) cyanide (CuCN) at high temperatures. Modern variations utilize palladium or nickel catalysts with various cyanide sources (KCN, NaCN, Zn(CN)₂), which often proceed under milder conditions.[7][8] The choice of cyanide source is critical; while alkali metal cyanides are inexpensive, zinc cyanide is often preferred for its lower toxicity and reduced basicity, which can prevent side reactions.[7]

Extreme caution must be exercised when handling all cyanide reagents due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

-

3-Bromo-6-cyclopropylpyridine

-

Zinc Cyanide (Zn(CN)₂, 0.6 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Solvent (e.g., Dimethylformamide, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with 3-bromo-6-cyclopropylpyridine (1.0 eq), zinc cyanide (0.6 eq), and the palladium catalyst (0.05 eq).

-

Add anhydrous, degassed DMF.

-

Seal the vessel and heat the mixture to 120-140 °C with stirring.

-

Monitor the reaction for the disappearance of the starting material by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully quench the reaction mixture with an aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify via column chromatography to isolate this compound.

Synthesis of Key Starting Materials

The commercial availability and cost of the immediate precursors can dictate the most economical synthetic route. Below are common preparations for key starting materials.

Synthesis of Cyclopropylboronic Acid

Cyclopropylboronic acid is a crucial reagent for the Suzuki-Miyaura coupling. It is typically prepared from cyclopropylmagnesium bromide.[9]

Caption: Synthesis workflow for Cyclopropylboronic Acid.

Protocol Outline:

-

Grignard Formation: React cyclopropyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form cyclopropylmagnesium bromide.

-

Borylation: Cool the Grignard solution (e.g., to -78 °C) and add triisopropyl borate dropwise.

-

Hydrolysis: Allow the mixture to warm to room temperature, then quench with aqueous acid (e.g., HCl).

-

Isolation: Extract the product into an organic solvent, dry, and concentrate. The product can be purified by recrystallization.[10]

Synthesis of 6-Chloronicotinonitrile

6-Chloronicotinonitrile can be synthesized from the more readily available 2,6-dichloropyridine.[11][12]

Protocol Outline:

-

Fluorination (Optional but Recommended): React 2,6-dichloropyridine with an alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent (e.g., DMSO) at high temperature to selectively form 2-chloro-6-fluoropyridine. The fluoro group is a better leaving group for the subsequent cyanation step.[12]

-

Cyanation: React the 2-chloro-6-halopyridine with an alkali metal cyanide (e.g., NaCN) in a solvent like DMSO or NMP at elevated temperatures. The cyanide ion will preferentially displace the halide at the 2-position.[12][13]

-

Workup and Purification: After cooling, the reaction is quenched with water, and the product is extracted, dried, and purified by distillation or chromatography.

Conclusion and Outlook

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling between a 6-halonicotinonitrile and cyclopropylboronic acid. This method offers high yields, excellent functional group tolerance, and mild reaction conditions suitable for industrial scale-up. While alternative routes such as late-stage cyanation are viable, they often require harsher conditions or the use of highly toxic reagents. The choice of synthetic strategy will ultimately depend on factors such as the cost and availability of starting materials, required scale, and safety infrastructure. Mastery of these synthetic routes provides researchers and drug development professionals with reliable access to a valuable and versatile chemical intermediate.

References

- 1. americanelements.com [americanelements.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 9. Method for preparing cyclopropyl boronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN105001249A - Method for preparing cyclopropyl boronic acid - Google Patents [patents.google.com]

- 11. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]

- 12. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]

- 13. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

6-Cyclopropylnicotinonitrile: A Technical Guide for Drug Discovery Professionals

CAS Number: 1032527-28-8

Introduction

6-Cyclopropylnicotinonitrile is a substituted pyridine derivative that has garnered interest within the medicinal chemistry landscape. Its structure, which incorporates a cyclopropyl moiety and a nitrile group on a pyridine scaffold, presents a unique combination of physicochemical properties relevant to drug design and development. The nicotinonitrile core is a "privileged structure" in medicinal chemistry, forming the basis of several marketed drugs.[1][2] This guide provides a comprehensive technical overview of this compound, including its synthesis, chemical properties, and potential applications in pharmaceutical research, tailored for scientists and professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, influencing factors such as solubility, permeability, and metabolic stability.

| Property | Value | Source |

| CAS Number | 1032527-28-8 | --INVALID-LINK--[3] |

| Molecular Formula | C₉H₈N₂ | --INVALID-LINK--[4] |

| Molecular Weight | 144.17 g/mol | --INVALID-LINK--[3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal chemistry for its mild reaction conditions and broad functional group tolerance.[5][6] The primary approach involves the coupling of a halogenated nicotinonitrile, such as 6-chloro- or 6-bromonicotinonitrile, with a cyclopropylboronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of this compound from 6-bromonicotinonitrile and cyclopropylboronic acid.

Materials:

-

6-Bromonicotinonitrile

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel, add 6-bromonicotinonitrile (1 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), palladium catalyst (0.02-0.05 equivalents), and base (2-3 equivalents).

-

Solvent Addition: Under an inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Causality in Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura reaction. Ligands such as phosphines stabilize the palladium center and facilitate the catalytic cycle.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.

-

Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure a successful reaction.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Applications in Drug Discovery

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This small, strained ring system can improve potency, metabolic stability, and membrane permeability while reducing off-target effects.

While specific pharmacological data for this compound is not extensively available in the public domain, the nicotinonitrile scaffold itself is present in numerous biologically active compounds with a wide range of therapeutic applications, including:

-

Anticancer Agents: Many nicotinonitrile derivatives have been investigated as kinase inhibitors and apoptosis inducers.[8]

-

Antimicrobial and Antiviral Agents: The pyridine ring system is a common feature in compounds with antimicrobial and antiviral activities.[9]

-

Anti-inflammatory Agents: Substituted nicotinonitriles have shown potential as anti-inflammatory agents.

The presence of the cyclopropyl group in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. For instance, chiral cyclopropanes have been identified as selective α4β2-nicotinic acetylcholine receptor partial agonists with an antidepressant profile.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 1032527-28-8 [m.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. nbinno.com [nbinno.com]

- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. audreyli.com [audreyli.com]

- 8. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 6-Cyclopropylnicotinonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Cyclopropylnicotinonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. This compound is a heterocyclic compound of interest in medicinal chemistry, and understanding its solubility profile is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive framework for determining the solubility of this compound in a range of common organic solvents. In the absence of extensive published data, this document emphasizes the theoretical principles, strategic solvent selection, and detailed experimental methodologies required to generate reliable and reproducible solubility data. It is designed to serve as a practical resource for researchers in drug discovery and development, offering field-proven insights into experimental design, execution, and data interpretation.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of pharmaceutical sciences. For a compound like this compound, its solubility profile dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. Poor solubility can present significant challenges, leading to low bioavailability, erratic absorption, and difficulties in formulating viable dosage forms. Therefore, a thorough investigation of its solubility in various organic solvents is an indispensable step in its preclinical development.

This guide will delve into the theoretical considerations that govern the solubility of this compound, followed by a practical, step-by-step approach to its experimental determination. We will explore the distinction between thermodynamic and kinetic solubility and provide robust protocols for their measurement.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is the fundamental concept governing solubility.[1] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure Analysis:

-

Chemical Formula: C₉H₈N₂[2]

-

Molecular Weight: 144.17 g/mol [2]

-

Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.

-

Nitrile Group (-C≡N): A strongly polar functional group that can also act as a hydrogen bond acceptor.

-

Cyclopropyl Group (-C₃H₅): A small, non-polar, aliphatic ring.

-

The presence of the polar pyridine and nitrile functionalities suggests that this compound will exhibit at least moderate solubility in polar organic solvents. The non-polar cyclopropyl group may enhance its solubility in less polar environments compared to analogues lacking this feature. The overall solubility will be a balance between the energy required to break the crystal lattice of the solid compound and the energy released upon solvation of its molecules by the solvent.[3][4]

Predictive Considerations:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. It is anticipated that this compound will be reasonably soluble in these solvents due to interactions with the pyridine nitrogen and nitrile group.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess polarity but do not have hydrogen-donating capabilities. Good solubility is expected due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the predominantly polar nature of the molecule.

Strategic Solvent Selection

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and functional types.[5][6]

Table 1: Recommended Panel of Organic Solvents for Solubility Testing

| Solvent Class | Solvent | Polarity Index | Rationale for Inclusion |

| Polar Protic | Methanol | 5.1 | Common polar solvent used in synthesis and chromatography; capable of hydrogen bonding. |

| Ethanol | 4.3 | Another common alcohol, slightly less polar than methanol. | |

| Polar Aprotic | Acetonitrile | 5.8 | Widely used in reversed-phase HPLC; polar aprotic nature. |

| Acetone | 5.1 | A common laboratory solvent with moderate polarity. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Tetrahydrofuran (THF) | 4.0 | A cyclic ether with moderate polarity, often used in organic reactions. | |

| Non-Polar | Toluene | 2.4 | An aromatic, non-polar solvent. |

| Dichloromethane (DCM) | 3.1 | A chlorinated solvent with low polarity, capable of dissolving a wide range of organic compounds. | |

| n-Hexane | 0.1 | A classic non-polar aliphatic solvent, useful for establishing the lower limit of solubility in non-polar media. |

Experimental Determination of Solubility

It is essential to distinguish between two types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of the compound that can be achieved in a solution at equilibrium.[7][8] It is the "gold standard" for solubility measurement and is typically determined using the shake-flask method.[9][10]

-

Kinetic Solubility: This measures the concentration at which a compound, pre-dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous or buffer system.[11][12][13] It is often higher than thermodynamic solubility due to the formation of supersaturated solutions and is commonly used in high-throughput screening during early drug discovery.[7][13]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the most reliable for determining equilibrium solubility.[9]

Objective: To determine the equilibrium concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, indicating that saturation has been reached.[9] A starting point could be to add ~10-20 mg of the compound.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.[10][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet any remaining suspended solids.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid pellet.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis. The dilution factor will depend on the expected solubility.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound. This is achieved by comparing the peak area of the sample to a standard calibration curve.[15][16]

Diagram of the Shake-Flask Workflow:

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Analytical Quantification by HPLC

A robust and validated HPLC method is essential for accurate solubility determination.[17][18]

Example HPLC Conditions (to be optimized):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan)

-

Column Temperature: 25 °C

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Plot the peak area versus concentration to generate a linear calibration curve. The concentration of the unknown solubility samples can then be calculated from this curve.

Data Presentation and Interpretation

The experimentally determined thermodynamic solubility data should be compiled into a clear, tabular format for easy comparison.

Table 2: Example Data Table for Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Methanol | TBD | TBD | TBD |

| Ethanol | TBD | TBD | TBD |

| Acetonitrile | TBD | TBD | TBD |

| Acetone | TBD | TBD | TBD |

| Dimethyl Sulfoxide | TBD | TBD | TBD |

| Tetrahydrofuran | TBD | TBD | TBD |

| Toluene | TBD | TBD | TBD |

| Dichloromethane | TBD | TBD | TBD |

| n-Hexane | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on structurally related compounds such as other nicotinonitriles and cyclopropylamines.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, at all times.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19] Avoid contact with skin and eyes.[19]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the . By combining theoretical structural analysis with a detailed, step-by-step experimental protocol, researchers can generate the high-quality, reliable data essential for advancing a compound through the drug development pipeline. The methodologies described herein, particularly the shake-flask method for thermodynamic solubility, represent the industry standard and ensure that the resulting data is both accurate and reproducible. Adherence to these protocols will empower scientists to make informed decisions regarding formulation, process development, and further preclinical evaluation of this compound.

References

- 1. Solubility factors when choosing a solvent [labclinics.com]

- 2. americanelements.com [americanelements.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. thecalculatedchemist.com [thecalculatedchemist.com]

- 6. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. pharmaguru.co [pharmaguru.co]

- 16. improvedpharma.com [improvedpharma.com]

- 17. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 18. elementlabsolutions.com [elementlabsolutions.com]

- 19. aksci.com [aksci.com]

- 20. aksci.com [aksci.com]

Spectral Characterization of 6-Cyclopropylnicotinonitrile: A Technical Guide

Introduction to 6-Cyclopropylnicotinonitrile and the Imperative of Spectral Analysis

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a cyclopropyl group and a nitrile moiety. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable scaffold in the design of novel chemical entities. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor, and spectral analysis is the cornerstone of this process. By understanding the expected NMR, IR, and MS data, chemists can confidently identify this molecule, distinguish it from related structures, and gain insights into its chemical behavior.

The following sections will delve into the predicted spectral data for this compound, providing detailed rationale for the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This approach not only offers a practical guide for characterization but also serves as a case study in the application of spectroscopic principles to novel molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Experimental Considerations for NMR Spectroscopy

To acquire high-quality NMR spectra of this compound, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the regions of interest.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shift scale to 0 ppm.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for resolving the fine splitting patterns of the cyclopropyl protons.

-

Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} (proton-decoupled) NMR should be employed. For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals unequivocally.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopropyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet of doublets (dd) | ~2.5, ~0.8 |

| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | ~8.0, ~2.5 |

| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | ~8.0, ~0.8 |

| H-cyclopropyl (methine) | 2.0 - 2.2 | Multiplet (m) | - |

| H-cyclopropyl (methylene) | 1.0 - 1.3 | Multiplet (m) | - |

| H-cyclopropyl (methylene) | 0.8 - 1.0 | Multiplet (m) | - |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-4, H-5): The protons on the pyridine ring are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrile group at C-3 and the nitrogen atom in the ring will further deshield these protons. H-2, being adjacent to the nitrogen and ortho to the nitrile group, is predicted to be the most downfield. The coupling between these protons will result in characteristic doublet of doublets patterns. The large coupling constant (~8.0 Hz) corresponds to ortho coupling (between H-4 and H-5), the smaller coupling (~2.5 Hz) to meta coupling (between H-2 and H-4), and the smallest coupling (~0.8 Hz) to para coupling (between H-2 and H-5).

-

Cyclopropyl Protons: The protons of the cyclopropyl group will be in the upfield, aliphatic region of the spectrum. The methine proton (the one attached to the carbon bonded to the pyridine ring) will be the most downfield of the cyclopropyl protons due to its proximity to the aromatic system. The four methylene protons are diastereotopic and are expected to show complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions, resulting in multiplets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 138 - 142 |

| C-5 | 120 - 125 |

| C-6 | 160 - 165 |

| CN | 117 - 120 |

| C-cyclopropyl (methine) | 15 - 20 |

| C-cyclopropyl (methylene) | 8 - 12 |

Interpretation and Rationale:

-

Aromatic and Nitrile Carbons: The carbons of the pyridine ring and the nitrile group will resonate in the downfield region of the spectrum. C-6, being attached to the electronegative nitrogen and the cyclopropyl group, is expected to be the most downfield of the ring carbons. C-2, adjacent to the nitrogen, will also be significantly downfield. The carbon of the nitrile group (CN) typically appears in the δ 115-125 ppm range. The quaternary carbon C-3, bearing the nitrile group, will likely show a weaker signal intensity compared to the protonated carbons.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl group will appear in the upfield, aliphatic region. The strained nature of the three-membered ring typically causes these signals to be at a higher field (lower ppm) than their acyclic counterparts. The methine carbon will be slightly more downfield than the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (cyclopropyl) | 3000 - 2900 | Medium |

| C≡N stretch (nitrile) | 2240 - 2220 | Strong, Sharp |

| C=C and C=N stretch (aromatic ring) | 1600 - 1450 | Medium to Strong |

| C-H bend (cyclopropyl) | ~1450 | Medium |

| C-C stretch (cyclopropyl ring) | ~1020 | Medium |

| C-H bend (aromatic "out-of-plane") | 900 - 675 | Medium to Strong |

Interpretation and Rationale:

-

Nitrile Group: The most characteristic peak in the IR spectrum of this compound is expected to be the strong and sharp absorption band for the C≡N stretching vibration, which is a definitive indicator of the nitrile functional group.[1]

-

Aromatic Ring: The presence of the pyridine ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and several C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.[2]

-

Cyclopropyl Group: The cyclopropyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending and C-C ring stretching modes at lower wavenumbers.[3]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and stretching vibrations that are unique to the molecule as a whole, providing a "fingerprint" for identification.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and would likely be suitable for this compound. For a softer ionization that might preserve the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) would be beneficial for determining the exact elemental composition.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₈N₂. The calculated monoisotopic mass is approximately 144.0688 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z 144.

-

Major Fragmentation Pathways: Under EI conditions, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for this compound include:

-

Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment at m/z 117.

-

Loss of an ethylene molecule (C₂H₄, m/z 28) from the cyclopropyl ring: This would result in a fragment at m/z 116.

-

Loss of the entire cyclopropyl group (C₃H₅, m/z 41): This would generate a fragment at m/z 103.

-

Cleavage of the pyridine ring: This can lead to a variety of smaller fragments.

-

Visualization of Molecular Structure and Key Data

To visually represent the structure of this compound and the relationships between its atoms for spectral interpretation, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: Predicted NMR chemical shift regions for this compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral features, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. The principles outlined here are broadly applicable to the spectral analysis of other novel organic molecules, emphasizing the power of spectroscopy as a tool for structural elucidation. While these predictions are based on well-established principles, experimental verification remains the gold standard for definitive structural assignment.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 6-Cyclopropylnicotinonitrile

For Immediate Release

QUEENS, New York – In the intricate world of pharmaceutical development, the discovery of novel molecular scaffolds that enhance the efficacy and safety of new drugs is a paramount achievement. This in-depth technical guide delves into the discovery and history of 6-Cyclopropylnicotinonitrile, a heterocyclic compound that has emerged as a crucial intermediate in the synthesis of targeted therapies, most notably in the class of Janus kinase (JAK) inhibitors. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and significance in modern medicinal chemistry.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group, a three-membered carbocycle, has become an increasingly prevalent structural motif in the design of pharmaceutically active molecules. Its unique stereoelectronic properties can profoundly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for its biological target. It is within this context of "molecular engineering" that this compound has garnered significant attention.

The Genesis of this compound: A Key Intermediate for JAK Inhibitors

The documented history of this compound is intrinsically linked to the development of Janus kinase (JAK) inhibitors, a class of drugs that have revolutionized the treatment of various inflammatory diseases and myeloproliferative neoplasms. While the exact first synthesis in a purely academic context is not readily apparent in the public domain, its preparation is extensively detailed within the patent literature for the synthesis of drugs such as Ruxolitinib.

The synthesis of Ruxolitinib, a potent JAK1 and JAK2 inhibitor, necessitates the coupling of a cyclopropyl group to a pyridine ring system. This compound serves as a key precursor in this process. Its preparation is a critical step, enabling the subsequent elaboration of the molecule to yield the final active pharmaceutical ingredient (API).

The Foundational Synthesis: A Story of Palladium-Catalyzed Cross-Coupling

The primary route for the synthesis of this compound, as described in the patent literature for JAK inhibitors, revolves around a palladium-catalyzed cross-coupling reaction. This powerful synthetic methodology, which has transformed modern organic chemistry, allows for the efficient formation of carbon-carbon bonds.

The most common approach involves the Suzuki-Miyaura coupling reaction . This reaction joins an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, the key reactants are:

-

A 6-halonicotinonitrile derivative: Typically, 6-chloronicotinonitrile is used as the starting material. The chlorine atom serves as a leaving group in the catalytic cycle.

-

A cyclopropylboron reagent: Cyclopropylboronic acid or one of its esters (e.g., a pinacol ester) is the source of the cyclopropyl group.

The general synthetic scheme can be visualized as follows:

Caption: Generalized Suzuki-Miyaura coupling for this compound synthesis.

This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex pharmaceutical intermediates.

Experimental Protocol: A Representative Synthesis of this compound

The following protocol is a representative example based on the principles of the Suzuki-Miyaura coupling reaction, as would be conceptually applied in a research setting.

Objective: To synthesize this compound from 6-chloronicotinonitrile and cyclopropylboronic acid.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 6-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 |

| Cyclopropylboronic Acid | C₃H₅BO₂ | 85.90 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 |

| Potassium Carbonate | K₂CO₃ | 138.21 |

| Toluene | C₇H₈ | 92.14 |

| Ethanol | C₂H₅OH | 46.07 |

| Water | H₂O | 18.02 |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloronicotinonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add a degassed mixture of toluene and ethanol (e.g., 3:1 v/v) to the flask, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.

Logical Flow of the Synthesis:

Caption: Step-by-step workflow for the synthesis of this compound.

The Role of this compound in Drug Development

The significance of this compound lies in its role as a versatile intermediate. The nitrile group (-CN) can be readily converted into other functional groups, such as an amine or a carboxylic acid, which are essential for building the final drug molecule. For instance, in the synthesis of Ruxolitinib, the nitrile group is a precursor to the pyrazole ring system.

The development of a robust and scalable synthesis for this compound was a critical step in making JAK inhibitors accessible to patients. The efficiency of its production directly impacts the overall cost and availability of these life-changing medications.

Conclusion and Future Perspectives

The story of this compound is a testament to the synergy between fundamental organic chemistry and pharmaceutical innovation. Its discovery and the development of its synthesis were not isolated events but rather driven by the need for specific building blocks in the creation of targeted therapies. As drug discovery continues to evolve, the demand for novel and strategically functionalized intermediates like this compound will undoubtedly grow. The principles of palladium-catalyzed cross-coupling reactions, which underpin its synthesis, will continue to be a cornerstone of modern medicinal chemistry, enabling the creation of the next generation of innovative medicines.

A Technical Guide to 6-Cyclopropylnicotinonitrile: A Versatile Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Heterocyclic compounds, in particular, form the cornerstone of a vast number of approved drugs. Among these, 6-Cyclopropylnicotinonitrile emerges as a compound of significant interest. It elegantly combines two high-value chemical motifs: a pyridine ring, a privileged scaffold in drug design, and a cyclopropyl group, a small yet powerful modulator of physicochemical and pharmacological properties.

The pyridine core provides a nitrogen atom that can act as a hydrogen bond acceptor and a handle for salt formation, while the nitrile group is a versatile precursor for a multitude of functional groups. The incorporation of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by conferring conformational rigidity.[1] This guide serves as a technical resource for researchers and drug development professionals, exploring the properties, reactivity, and potential applications of this compound as a strategic starting material in the synthesis of next-generation therapeutics.

Physicochemical Properties

This compound is a solid, typically white to yellow in appearance, that serves as a key intermediate in organic synthesis.[2] Its fundamental properties are summarized below.

| Property | Data | Reference |

| CAS Number | 1032527-28-8 | [2][3] |

| Molecular Formula | C₉H₈N₂ | [2] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| IUPAC Name | 6-cyclopropylpyridine-3-carbonitrile | [2] |

| Synonyms | 6-Cyclopropyl-3-pyridinecarbonitrile | [3] |

| Appearance | White to yellow solid | [2] |

Synthesis and Chemical Reactivity

While readily available from various commercial suppliers, understanding the reactivity of this compound is crucial for its effective utilization in synthetic campaigns. The molecule's functionality is dominated by the pyridine ring and the nitrile group, both of which offer avenues for diverse chemical transformations.

Core Reactivity Profile

The true value of this compound lies in its potential for selective functionalization. The nitrile group can be readily transformed, while the pyridine ring offers sites for substitution, allowing for the systematic elaboration of the core structure to explore structure-activity relationships (SAR).

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

-

Converted to an amide (-CONH₂), a common functional group in bioactive molecules.

-

Reduced to a primary amine (-CH₂NH₂), providing a key point for further derivatization.

-

Reacted with organometallic reagents to form ketones.

-

-

Pyridine Ring Reactivity: The pyridine ring is an electron-deficient heterocycle. The nitrogen atom is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, although this often requires activating groups or harsh conditions.

The diagram below illustrates the key reactive sites and potential synthetic transformations of the this compound scaffold.

Caption: Key synthetic transformations of this compound.

Potential Research Applications in Drug Discovery

The unique combination of the cyclopropyl and cyanopyridine motifs makes this compound a highly attractive starting point for developing inhibitors against a range of biological targets.

Leveraging the Cyclopropyl Advantage

The cyclopropyl group is more than just a small alkyl substituent; its unique electronic properties and rigid structure impart significant advantages in drug design.[1]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles.[1]

-

Potency and Selectivity: By locking a portion of the molecule in a defined conformation, the cyclopropyl group can reduce the entropic penalty of binding to a target receptor, thereby enhancing potency. This conformational constraint can also improve selectivity by disfavoring binding to off-targets.[1]

-

Modulation of Physicochemical Properties: The group can fine-tune properties like lipophilicity and aqueous solubility, which are critical for oral bioavailability and overall drug-likeness.

Exemplar Target Class: Anti-Infective Agents

A compelling application for derivatives of this compound is in the development of novel anti-infective agents, particularly against tuberculosis. The mycobacterial protein MmpL3, which is essential for cell wall synthesis in Mycobacterium tuberculosis, has emerged as a high-value drug target.[4] Many known MmpL3 inhibitors are nitrogen-containing heterocyclic compounds. The this compound scaffold provides an ideal starting point for designing novel MmpL3 inhibitors, where the pyridine core can interact with the target's active site and the nitrile can be elaborated into various pharmacophores, such as amides, to optimize binding.

The diagram below illustrates the general principle of enzyme inhibition, using MmpL3 as a representative target.

Caption: Inhibition of a bacterial enzyme by a designed therapeutic agent.

Exemplar Experimental Workflow: Synthesis of an Amide Derivative

To illustrate the practical utility of this compound, this section provides a validated, step-by-step workflow for its conversion into a hypothetical amide derivative, a common structural motif in medicinal chemistry. This process involves the hydrolysis of the nitrile to a carboxylic acid, followed by a standard amide coupling reaction.

Workflow Overview

Caption: Synthetic workflow from nitrile to a final amide product.

Step 1: Hydrolysis to 6-Cyclopropylnicotinic Acid

Causality: The nitrile group is robust but can be effectively hydrolyzed to the corresponding carboxylic acid under strong acidic conditions and heat. Sulfuric acid is a common and effective reagent for this transformation.

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable high-boiling solvent (e.g., water or a water/dioxane mixture), add concentrated sulfuric acid (e.g., 5-10 eq).

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 4-5.

-

The product, 6-cyclopropylnicotinic acid, will often precipitate and can be collected by filtration.

-

Wash the collected solid with cold water and dry under vacuum to yield the desired carboxylic acid intermediate.

Step 2: Amide Coupling to N-Phenyl-6-cyclopropylnicotinamide

Causality: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) provide a reliable method for forming an amide bond by activating the carboxylic acid for nucleophilic attack by an amine.

Protocol:

-

Dissolve 6-cyclopropylnicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 20-30 minutes to pre-activate the acid.

-

Add the desired amine (e.g., aniline, 1.1 eq) followed by a non-nucleophilic base such as DIPEA (Diisopropylethylamine, 2.0 eq) to scavenge the acid formed during the reaction.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final amide.

Conclusion

This compound represents a strategically valuable and versatile building block for modern drug discovery. The convergence of a privileged heterocyclic core with the beneficial properties of a cyclopropyl moiety provides a powerful platform for generating novel small molecules. Its straightforward reactivity allows for the systematic exploration of chemical space, making it an ideal starting point for hit-to-lead and lead optimization campaigns targeting a wide array of diseases. Researchers are encouraged to consider this scaffold for the development of innovative therapeutics with potentially superior pharmacological profiles.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound CAS#: 1032527-28-8 [m.chemicalbook.com]

- 4. Thienopyrimidine amide analogs target MmpL3 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Cyclopropylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of the cyclopropyl motif in modern medicinal chemistry underscores the importance of understanding the handling and safety protocols for novel intermediates such as 6-Cyclopropylnicotinonitrile.[1] This guide, intended for laboratory personnel, provides an in-depth analysis of the potential hazards and best practices for the safe handling, storage, and disposal of this compound. As specific toxicological and safety data for this compound is limited, this document synthesizes information from structurally related compounds, the known reactivity of the nicotinonitrile core, and the general properties of nitrile and cyclopropyl functional groups to establish a robust framework for risk mitigation.[2][3]

Hazard Identification and Risk Assessment: A Precautionary Approach

Due to the absence of a dedicated Safety Data Sheet (SDS), a comprehensive risk assessment must be performed before commencing any work with this compound. This assessment should be based on the known hazards of analogous compounds and the constituent functional groups.

Expected Hazard Profile:

Based on data from related nicotinonitrile and cyclopropyl derivatives, this compound should be treated as a compound with the potential for the following hazards:

-

Acute Toxicity: Nitrile compounds can vary in toxicity, with some being highly toxic.[2] Exposure routes of concern are inhalation, ingestion, and skin contact.[2][4]

-

Skin and Eye Irritation: Many organic nitriles are known to cause irritation upon contact with skin and eyes.

-

Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

It is crucial to assume that this compound may be more toxic than its individual components.

Physical and Chemical Properties (Predicted):

| Property | Predicted Value/Characteristic | Implication for Handling |

| Molecular Formula | C9H8N2 | - |

| Molecular Weight | 144.17 g/mol | [5] |

| Physical State | Likely a solid at room temperature | Potential for dust inhalation. |

| Solubility | Likely soluble in organic solvents | Consider solvent hazards during handling. |

| Reactivity | Can react with strong oxidizing agents and bases.[2] | Avoid co-storage with incompatible materials. |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. A full-face shield should be worn when there is a significant risk of splashes.

-

Hand Protection: Nitrile gloves are recommended for incidental contact.[6] For prolonged handling or when dealing with solutions, heavier-duty gloves should be considered. It is critical to change gloves immediately if they become contaminated.[7]

-

Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator cartridge will depend on the specific airborne contaminants and their concentrations.

Standard Operating Procedures for Safe Handling

Adherence to well-defined standard operating procedures (SOPs) is paramount for minimizing the risk of exposure and accidents.

General Handling Practices:

-

Avoid Cross-Contamination: Designate specific areas within the fume hood for handling this compound.

-

Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

-

Use Appropriate Tools: Employ spatulas and other tools that will not generate static electricity.

-

Labeling: All containers of this compound must be clearly labeled with the chemical name, structure, and appropriate hazard warnings.

Experimental Workflow:

The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting.

Caption: Recommended workflow for handling this compound.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to prevent accidental release and contamination.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Segregate from incompatible materials such as strong oxidizing agents and bases.[2]

Disposal:

-

All waste containing this compound should be considered hazardous.

-

Dispose of in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in general waste.

Emergency Procedures: Preparedness for the Unexpected

In the event of an emergency, a clear and well-rehearsed plan is essential.

Spill Response:

The appropriate response to a spill will depend on its size and location.

Caption: Decision tree for responding to a this compound spill.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to a Culture of Safety

While this compound holds promise as a building block in drug discovery, its safe handling is of paramount importance. By adopting a precautionary approach, utilizing appropriate engineering controls and personal protective equipment, and adhering to robust standard operating procedures, researchers can mitigate the potential risks associated with this novel compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and responsible research.

References

- 1. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 2. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1032527-28-8 [m.chemicalbook.com]

- 6. sibur-int.com [sibur-int.com]

- 7. cws.auburn.edu [cws.auburn.edu]

- 8. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 6-Cyclopropylnicotinonitrile in Modern Medicinal Chemistry

Introduction: The Value Proposition of the Cyclopropyl Moiety in Drug Design